molecular formula C21H22N4O3 B3011916 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886159-25-7

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No. B3011916
CAS RN: 886159-25-7
M. Wt: 378.432
InChI Key: KYUOAQLKBOGOTO-UHFFFAOYSA-N
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Description

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

  • Antioxidant and Glucosidase Inhibitory Potential : Benzimidazoles containing piperazine structures, similar to 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, have been synthesized and shown to possess significant antioxidant activities and α-glucosidase inhibitory potential, suggesting their utility in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).

  • Corrosion Inhibition : Piperazine-substituted quinazolin-4(3H)-one derivatives have been studied as effective corrosion inhibitors for mild steel in acidic environments. This highlights their potential in industrial applications for corrosion control (Chen et al., 2021).

  • Butyrylcholinesterase Inhibitors : Thiazolylhydrazone derivatives containing 4-ethylpiperazine show promising inhibitory effects on butyrylcholinesterase, an enzyme involved in neurodegenerative diseases, suggesting potential applications in the treatment of such conditions (Işık et al., 2022).

  • Anticancer Activity : Isoquinolines with 4-methylpiperazin-1-yl structures have been evaluated for anticancer activity, indicating potential in cancer therapy (Konovalenko et al., 2022).

  • Antibacterial and Antifungal Activities : Quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (El-Shenawy, 2017).

  • Anticonvulsant Activity : Hybrid molecules derived from piperazine structures have been synthesized and displayed broad-spectrum anticonvulsant activity, suggesting their use in treating epilepsy (Kamiński et al., 2015).

  • Tuberculostatic Activity : Compounds derived from piperazine and nitro-ethene showed tuberculostatic activity, indicating potential applications in the treatment of tuberculosis (Foks et al., 2005).

  • Enzyme Inhibitory Properties : 2-Phenylquinoline derivatives have been synthesized and identified as inhibitors of cholesterol esterase, an enzyme involved in lipid metabolism, highlighting their potential in managing cholesterol levels (Muscia et al., 2014).

  • Catechol Oxidase Models : Unsymmetrical dicopper(II) complexes with piperazine structures have been studied as models for type 3 copper proteins, useful in understanding enzymatic oxidation processes (Merkel et al., 2005).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-22-12-14-23(15-13-22)19-17-10-6-7-11-18(17)24(16-8-4-3-5-9-16)21(26)20(19)25(27)28/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUOAQLKBOGOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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